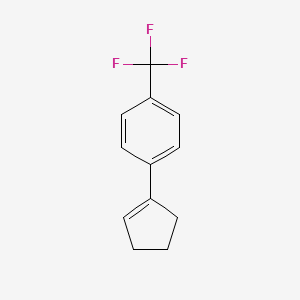
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by a cyclopentene ring attached to a benzene ring, with a trifluoromethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene typically involves the cycloaddition of cyclopentadiene with a suitable benzene derivative. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a trifluoromethyl-substituted benzene under controlled conditions to form the desired product. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclopentenone or trifluoromethylbenzoic acid.
Reduction: Formation of 1-(1-Cyclopentyl)-4-(trifluoromethyl)benzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Cyclopenten-1-yl)-2-fluorobenzene
- 1-(1-Cyclopenten-1-yl)-3,5-dimethoxybenzene
- 1-(3-chloro-1-cyclopenten-1-yl)-2-fluorobenzene
Uniqueness
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Propriétés
Numéro CAS |
38941-62-7 |
|---|---|
Formule moléculaire |
C12H11F3 |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
1-(cyclopenten-1-yl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H11F3/c13-12(14,15)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 |
Clé InChI |
UTQKKCBXZQPGTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)

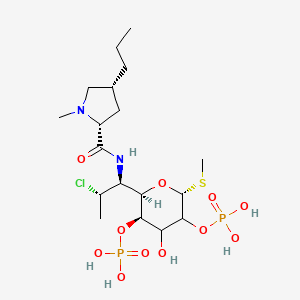
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
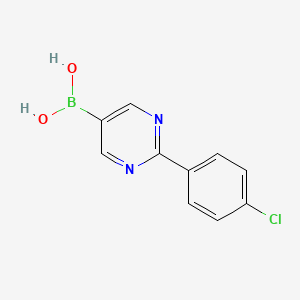
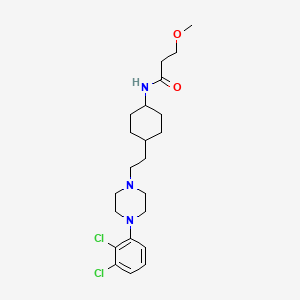
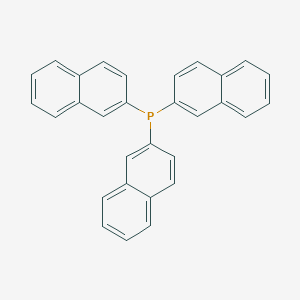
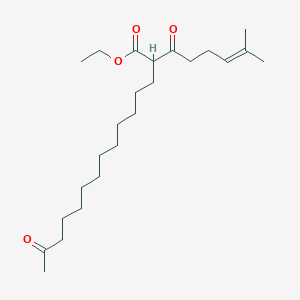
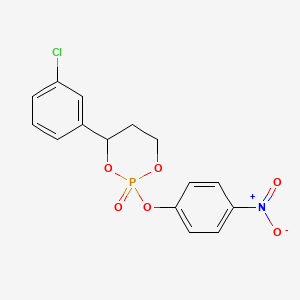
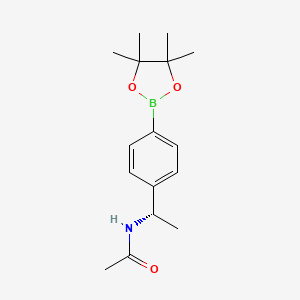
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)


